molecular formula C10H14IN B14457721 alpha,beta-Dimethyl-p-iodophenethylamine CAS No. 74051-14-2

alpha,beta-Dimethyl-p-iodophenethylamine

Cat. No.: B14457721
CAS No.: 74051-14-2
M. Wt: 275.13 g/mol
InChI Key: TTYTUFQIBMIVJG-UHFFFAOYSA-N
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Description

Alpha,beta-Dimethyl-p-iodophenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is characterized by the presence of iodine and methyl groups attached to the phenethylamine backbone. It is structurally related to other phenethylamines, which are known for their psychoactive and stimulant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,beta-Dimethyl-p-iodophenethylamine typically involves the iodination of a phenethylamine precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenethylamine ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Dimethyl-p-iodophenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenethylamine derivatives.

    Substitution: Phenethylamine derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Alpha,beta-Dimethyl-p-iodophenethylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha,beta-Dimethyl-p-iodophenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can result in changes in neurotransmitter release, receptor activation, and downstream cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine: A psychedelic compound with similar structural features.

    Phenethylamine: The parent compound of the phenethylamine class.

    Amphetamine: A stimulant with structural similarities to phenethylamines.

Uniqueness

Alpha,beta-Dimethyl-p-iodophenethylamine is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, pharmacokinetics, and interaction with biological targets, distinguishing it from other phenethylamines and amphetamines.

Properties

CAS No.

74051-14-2

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

3-(4-iodophenyl)butan-2-amine

InChI

InChI=1S/C10H14IN/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8H,12H2,1-2H3

InChI Key

TTYTUFQIBMIVJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)C(C)N

Origin of Product

United States

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